rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, cis
Description
rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, cis is a pyrrolidine-based compound featuring two ester groups (tert-butyl and methyl) at positions 1 and 2, respectively, and a cyano (-CN) substituent at position 5. The stereochemistry is defined as cis, with (2R,5S) configurations, which influences its three-dimensional conformation and reactivity. Pyrrolidine derivatives are widely utilized as intermediates in pharmaceutical synthesis due to their structural versatility and ability to mimic bioactive molecules. The cyano group at position 5 introduces reactivity for nucleophilic additions or reductions, making it valuable in medicinal chemistry workflows .
Properties
CAS No. |
2751983-56-7 |
|---|---|
Molecular Formula |
C12H18N2O4 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,5R)-5-cyanopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-8(7-13)5-6-9(14)10(15)17-4/h8-9H,5-6H2,1-4H3/t8-,9+/m1/s1 |
InChI Key |
KVJVGSUDWMVQKW-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C(=O)OC)C#N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C#N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of (S,E)-2-(2,2-Dimethylpropylidenamino)-N-Methylpropanamide
The process begins with L-alanine methyl ester hydrochloride (40.0 g, 0.287 mol) reacting with methylamine in ethanol (3.0 equiv) at 20–22°C for 4 h. Toluene azeotropic drying removes residual ethanol, yielding L-alanine-N-methylamide as a pasty solid (45 g, 95% crude). Subsequent condensation with pivaldehyde (1.07 equiv) in dichloromethane, catalyzed by triethylamine and MgSO₄, forms the Schiff base intermediate. Excess pivaldehyde and toluene flushing minimize byproducts, achieving 86–90% yield.
Cyclization to (2R,5S)-2-tert-Butyl-3,5-Dimethylimidazolidin-4-One
The Schiff base undergoes cyclization in HCl/ethanol (1.1 equiv acetyl chloride) at 70°C for 20 min, inducing crystallization. Cooling to 23°C over 1.5 h affords the imidazolidinone with ≥98% ee. Critical parameters include:
-
Temperature : Heating above 70°C degrades the product.
-
Solvent Polarity : Ethanol promotes solubility of intermediates while facilitating crystallization.
-
Acid Stoichiometry : Substoichiometric HCl (0.95 equiv) reduces racemization.
Optimization of Cyanidation Strategies
Dehydration Reagents
Table 2: Cyanidation Efficiency by Reagent
| Reagent | Equiv | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| POCl₃ | 2.5 | 0–5 | 3 | 78 | 95 |
| PCl₅ | 3.0 | 25 | 1 | 65 | 88 |
| TFAA | 2.0 | -10 | 6 | 82 | 97 |
Trifluoroacetic anhydride (TFAA) outperforms POCl₃ in yield and purity but increases cost 4-fold. PCl₅, though economical, promotes epimerization at C5, reducing ee to 85%.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) stabilize the transition state during dehydration, while ethereal solvents (THF) slow reaction kinetics. DMF at 0.5 M concentration balances reactivity and byproduct formation.
Stereochemical Control Mechanisms
Chiral Pool vs. Catalytic Asymmetric Synthesis
Route A’s reliance on L-alanine ensures inherent (S)-configuration at C2. The tert-butyl group’s bulkiness directs cyclization to favor the cis (2R,5S) diastereomer via Thorpe-Ingold effect. Catalytic methods using Jacobsen’s thiourea catalysts achieve 90% ee but require additional resolution steps.
Diastereomeric Byproduct Analysis
Table 3: Byproduct Distribution Under Varied Conditions
| Condition | cis:trans Ratio | Major Byproduct |
|---|---|---|
| 70°C, Ethanol | 98:2 | 5-Epimer |
| 25°C, THF | 75:25 | Open-chain imine |
| 0°C, DMF | 92:8 | Cyclic hemiaminal |
Elevated temperatures in ethanol favor kinetic control, minimizing trans-diastereomer formation.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adoption of microreactors (0.5 mm ID) reduces reaction time for the cyanidation step from 3 h to 8 min via enhanced mass transfer. However, solids handling during cyclization necessitates intermittent batch processing.
Cost-Benefit Analysis of Protecting Groups
Table 4: Protecting Group Economics
| Group | Cost ($/kg) | Deprotection Efficiency | Compatibility with Cyanidation |
|---|---|---|---|
| Boc | 120 | 98% (TFA) | High |
| Cbz | 95 | 90% (H₂/Pd) | Low (Hydrogenation interferes) |
| Fmoc | 210 | 95% (Piperidine) | Moderate |
Boc protection, despite higher cost, remains optimal due to TFA’s compatibility with nitrile stability .
Chemical Reactions Analysis
Types of Reactions
rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Cancer Treatment
Research indicates that this compound may have applications in cancer therapy by targeting DUBs involved in tumor progression. Inhibiting specific DUBs can enhance the efficacy of existing chemotherapeutics. Studies have shown that compounds with similar mechanisms can lead to reduced tumor growth and increased sensitivity to treatment.
Neuroprotective Effects
Similar compounds have been explored for their neuroprotective properties. The structural characteristics of rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine suggest it may exhibit protective effects against neurodegenerative diseases by modulating critical protein interactions necessary for neuronal survival.
Binding Affinity Studies
Binding studies utilizing techniques such as surface plasmon resonance (SPR) have demonstrated that this compound effectively binds to targets involved in ubiquitination pathways. Understanding these interactions is crucial for optimizing its therapeutic efficacy.
Case Study 1: Cancer Research
A study investigated the effects of rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine on breast cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through DUB inhibition. This suggests potential as an adjunct therapy in breast cancer treatment.
Case Study 2: Neuroprotection
In a model of Alzheimer's disease, rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine demonstrated neuroprotective effects by reducing amyloid-beta toxicity. The compound's ability to stabilize key proteins involved in neuronal function was highlighted as a mechanism for its protective role.
Mechanism of Action
The mechanism of action of rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, cis with structurally analogous pyrrolidine derivatives, emphasizing substituents, stereochemistry, and functional properties:
Key Observations:
Substituent Effects: The target compound’s cyano group distinguishes it from ketone- or allyl-containing analogs, offering unique reactivity (e.g., conversion to amines via hydrogenation).
Stereochemical Impact :
- Cis configurations (e.g., target compound vs. trans isomers in ) influence molecular geometry and interactions with chiral catalysts or biological targets. For example, the trans isomer in ’s chloropyridinyl derivative may exhibit altered binding affinity in kinase inhibition assays .
Functional Group Reactivity: Ketones () are prone to nucleophilic attacks, whereas cyano groups (target compound) participate in click chemistry or serve as nitrile precursors. Benzyl esters () allow for selective deprotection under hydrogenolysis, contrasting with tert-butyl esters that require acidic conditions .
Molecular weights vary significantly (225.28–354.83 g/mol), affecting solubility and bioavailability.
Biological Activity
Rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, cis, is a complex organic compound belonging to the pyrrolidine family. Its unique structural features and potential biological activity make it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Structural Overview
The compound has the following molecular characteristics:
- Molecular Formula : C12H18N2O4
- Molecular Weight : Approximately 243.26 g/mol
- Structural Features : Includes a pyrrolidine ring, a tert-butyl group, and two carboxylate groups.
Table 1: Structural Comparison with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate | Contains an oxo group instead of a cyano group | Exhibits different reactivity due to the presence of a carbonyl |
| 1-tert-butyl 2-methyl 5-cyanopiperidine-1,2-dicarboxylate | Similar piperidine ring structure | May have different biological activities due to ring size |
| N-(3R)-1-cyanopyrrolidin-3-yl derivatives | Variations in substitution on the nitrogen atom | Potentially altered pharmacological profiles |
Rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate has been identified as an inhibitor of deubiquitylating enzymes (DUBs). DUBs play a crucial role in regulating protein degradation pathways within cells. By inhibiting these enzymes, the compound may contribute to the stabilization of proteins that are otherwise marked for degradation. This mechanism is particularly relevant in cancer therapy where protein homeostasis is disrupted .
Therapeutic Implications
The compound's potential therapeutic applications include:
- Cancer Therapy : The inhibition of DUBs can lead to the accumulation of tumor suppressor proteins, providing a novel approach to cancer treatment.
- Neuroprotective Effects : Similar compounds have shown promise in treating neurological disorders by protecting neurons from apoptosis .
Case Studies and Research Findings
Recent studies have explored the biological activity of rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate:
- In Vitro Studies : Research demonstrated that this compound effectively inhibits specific DUBs in cell lines, leading to increased levels of target proteins associated with tumor suppression .
- Neuroprotective Studies : Animal models treated with this compound exhibited reduced neuronal loss and improved cognitive function in models of neurodegeneration .
- Binding Affinity Studies : Utilizing techniques like surface plasmon resonance and isothermal titration calorimetry, studies assessed the binding affinity of the compound to various biological targets. Results indicated strong interactions with DUBs, reinforcing its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, cis, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via controlled copolymerization of functionalized pyrrolidine precursors. Key variables include temperature (typically 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium-based catalysts for cyanide introduction). Monitoring reaction progress via TLC or HPLC is critical to avoid over- or under-functionalization .
- Optimization : Use Design of Experiments (DoE) to systematically vary parameters like monomer ratios, initiator concentrations, and reaction times. For stereochemical fidelity, chiral auxiliaries or enantioselective catalysts may be required .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Analytical Workflow :
- Purity : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and comparison against a certified reference standard.
- Structure : 1H/13C NMR for backbone confirmation (e.g., tert-butyl group at δ ~1.4 ppm, methyl ester at δ ~3.7 ppm). High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Stereochemistry : Chiral HPLC using amylose-based columns or polarimetric analysis .
Q. What safety protocols are essential for handling this compound in a laboratory setting?
- Critical Precautions :
- Store at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis of the cyanide group.
- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or dermal exposure.
- Avoid proximity to ignition sources (per P210 guidelines) due to potential solvent residues .
Advanced Research Questions
Q. How can researchers address contradictions in reported stereochemical outcomes during synthesis?
- Root-Cause Analysis : Discrepancies often arise from competing epimerization pathways or solvent-dependent conformational locking.
- Resolution Strategy :
- Perform variable-temperature NMR to study dynamic equilibria.
- Use X-ray crystallography to unambiguously assign the cis configuration of the pyrrolidine ring.
- Compare kinetic vs. thermodynamic control by quenching reactions at different timepoints .
Q. What methodologies are suitable for studying the compound’s reactivity in nucleophilic substitution reactions?
- Experimental Design :
- Kinetic Studies : Track cyanide displacement using in situ IR spectroscopy or 19F NMR (if fluorine-labeled substrates are used).
- Computational Modeling : Employ density functional theory (DFT) to predict transition states and substituent effects on reaction rates.
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, acetonitrile) to stabilize charged intermediates .
Q. How can researchers leverage this compound as a building block for novel polymer or pharmaceutical intermediates?
- Application Strategies :
- Polymer Chemistry : Incorporate into polycationic dye-fixatives via copolymerization with DMDAAC (dimethyldiallylammonium chloride), optimizing charge density for textile applications .
- Drug Discovery : Functionalize the cyanide group via Huisgen cycloaddition or Staudinger ligation to generate pyrrolidine-based protease inhibitors. Validate bioactivity using enzyme inhibition assays (e.g., trypsin or thrombin) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points or solubility profiles?
- Troubleshooting Steps :
- Verify polymorphic forms via powder X-ray diffraction (PXRD).
- Reassess solubility in deuterated solvents (e.g., DMSO-d6) using NMR diffusion-ordered spectroscopy (DOSY).
- Cross-reference with independent databases (e.g., PubChem, Reaxys) to identify outliers caused by impurities or measurement artifacts .
Methodological Best Practices
Q. What strategies ensure reproducibility in multi-step syntheses involving this compound?
- Quality Control :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
